3-Piperidin-2-yl-1,2-oxazole;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

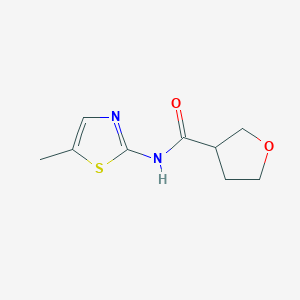

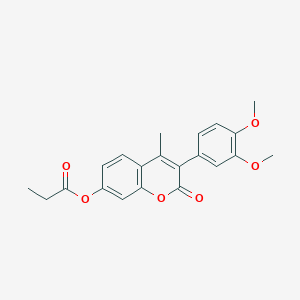

“3-Piperidin-2-yl-1,2-oxazole;hydrochloride” is a chemical compound that belongs to the class of piperidinones . Piperidinones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many pharmaceuticals and natural products .

Synthesis Analysis

The synthesis of piperidinones often involves intra- and intermolecular reactions . A recent study has reported an organophotocatalysed [1+2+3] strategy for the synthesis of 2-piperidinones . This method allows for the one-step synthesis of diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI key for this compound is QIMBBOMLPGXZHZ-UHFFFAOYSA-N .Chemical Reactions Analysis

Piperidines and their derivatives are involved in a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . The exact chemical reactions involving “this compound” would depend on the specific conditions and reagents used.Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study focused on the design, synthesis, and pharmacological evaluation of novel derivatives incorporating oxazole and piperazine units. These compounds were investigated for their antidepressant and antianxiety activities, showcasing the importance of such structures in medicinal chemistry (J. Kumar et al., 2017).

Advanced Synthesis Techniques

Research on oxazole derivatives, including those with piperidine or morpholine groups, demonstrates advanced synthetic techniques for creating compounds with potential utility in various scientific applications. One study detailed the treatment of specific amides with dimethylamine, piperidine, or morpholine to yield substituted oxazole derivatives, highlighting the chemical versatility and synthetic accessibility of these structures (R. N. Vyzhdak et al., 2005).

Antimicrobial and Antifungal Activities

Compounds incorporating oxazole and piperidine rings have been synthesized and screened for their antimicrobial activities, with some showing promising results against various microorganisms. This underscores the potential of these structures in developing new antimicrobial agents (Serap Başoğlu et al., 2013).

Antifungal Compound Solubility and Pharmacokinetics

A novel antifungal compound of the 1,2,4-triazole class, featuring a piperazine moiety, was synthesized, with its solubility and pharmacokinetic properties explored. The study emphasized the importance of solubility in drug development and the potential therapeutic applications of such compounds (T. Volkova et al., 2020).

Future Directions

The future directions for research on “3-Piperidin-2-yl-1,2-oxazole;hydrochloride” and similar compounds could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of these compounds in the pharmaceutical industry .

properties

IUPAC Name |

3-piperidin-2-yl-1,2-oxazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-2-5-9-7(3-1)8-4-6-11-10-8;/h4,6-7,9H,1-3,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCYBKVRXDKISF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NOC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B2640790.png)

![5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2640792.png)

![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2640795.png)

![methyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2640799.png)

![2,4,6-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2640802.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2640803.png)

amine](/img/structure/B2640806.png)

![4-{[(3-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2640808.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2640810.png)